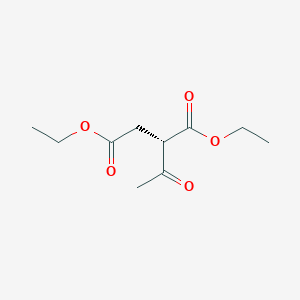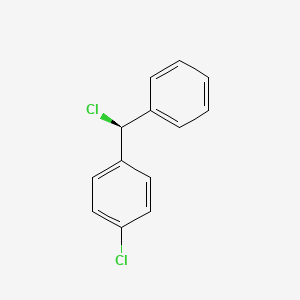
p-Chlorbenzhydrylchlorid
Overview
Description
p-Chlorbenzhydrylchlorid: , also known as 4-chlorobenzhydryl chloride, is an organic compound with the molecular formula C13H10Cl2. It is a derivative of benzhydryl chloride where one of the phenyl rings is substituted with a chlorine atom at the para position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 4-chlorobenzhydrol: One common method involves the reaction of 4-chlorobenzhydrol with concentrated hydrochloric acid in toluene at 60°C. The reaction mixture is maintained at this temperature for 2.5 hours, then cooled to 20°C to separate the organic and aqueous layers.
Using Thionyl Chloride: Another method involves the reaction of 4-chlorobenzhydrol with thionyl chloride in the presence of a solvent like dichloromethane.
Industrial Production Methods: Industrial production of p-Chlorbenzhydrylchlorid often involves large-scale reactions using similar methods as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: p-Chlorbenzhydrylchlorid undergoes nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: It can be reduced to 4-chlorobenzhydrol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 4-chlorobenzophenone using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in solvents such as ethanol or dimethylformamide.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Substitution: Various substituted benzhydryl derivatives depending on the nucleophile used.
Reduction: 4-chlorobenzhydrol.
Oxidation: 4-chlorobenzophenone.
Scientific Research Applications
Chemistry: p-Chlorbenzhydrylchlorid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of benzhydrylpiperazine derivatives, which have shown cytotoxic properties against certain cancer cell lines .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize compounds with potential therapeutic applications, such as angiotensin-converting enzyme inhibitors and antimicrobial agents . These derivatives are studied for their efficacy in treating cardiovascular diseases and bacterial infections .
Industry: The compound is used in the production of specialty chemicals and as a reagent in polymerization reactions. It also finds applications in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of p-Chlorbenzhydrylchlorid primarily involves its reactivity as an electrophile in nucleophilic substitution reactions. The chlorine atom attached to the benzhydryl moiety is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various substituted derivatives. These reactions are facilitated by the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the benzhydryl carbon .
Comparison with Similar Compounds
Benzhydryl Chloride: Similar in structure but lacks the chlorine substitution on the phenyl ring.
4-Chlorobenzyl Chloride: Contains a single phenyl ring with a chlorine substitution at the para position.
4-Chlorobenzophenone: An oxidation product of p-Chlorbenzhydrylchlorid with a carbonyl group instead of the benzhydryl moiety.
Uniqueness: this compound is unique due to the presence of both the benzhydryl and para-chlorophenyl groups, which confer distinct reactivity and properties. This dual substitution allows for a wide range of chemical transformations and applications in various fields of research and industry .
Properties
IUPAC Name |
1-chloro-4-[(S)-chloro(phenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKWTKGPKKAZMN-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


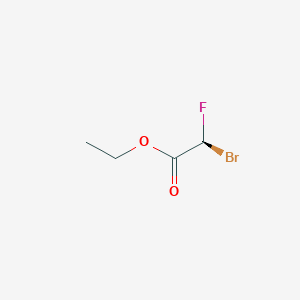

![(R)-(6-ethoxyquinolin-4-yl)-[(2S,5R)-5-ethyl-2,5-dimethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol;hydrochloride](/img/structure/B8253765.png)
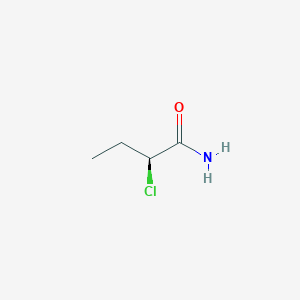

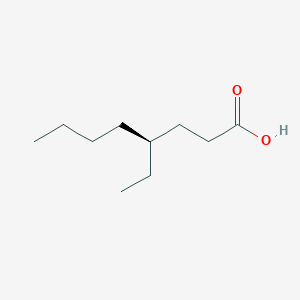


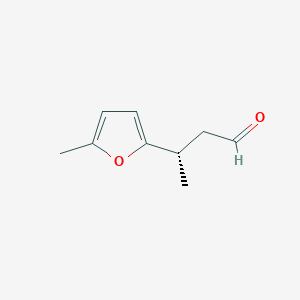

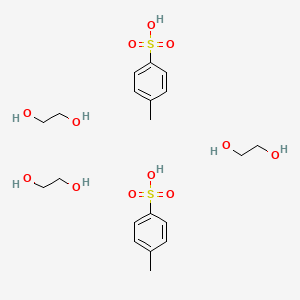

![[S,(+)]-1-Bromo-2-ethylhexane](/img/structure/B8253852.png)
